molecular formula C19H35BrO2Si2 B2405304 4-(Bromomethyl)-1,2-bis[(tert-butyldimethylsilyl)oxy]benzene CAS No. 161688-42-2

4-(Bromomethyl)-1,2-bis[(tert-butyldimethylsilyl)oxy]benzene

Cat. No.: B2405304
CAS No.: 161688-42-2
M. Wt: 431.561
InChI Key: JTUYOXSZCAQROV-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-1,2-bis[(tert-butyldimethylsilyl)oxy]benzene: is an organic compound characterized by the presence of a bromomethyl group and two tert-butyldimethylsilyl groups attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Mechanism of Action

The mechanism of action of “4-(Bromomethyl)-1,2-bis[(tert-butyldimethylsilyl)oxy]benzene” in chemical reactions would depend on the specific reaction conditions and the other reactants involved. For instance, in a substitution reaction, the bromine atom could be replaced by another group .

Safety and Hazards

The safety and hazards associated with “4-(Bromomethyl)-1,2-bis[(tert-butyldimethylsilyl)oxy]benzene” would depend on its exact properties and how it is handled. For instance, a related compound, 4-[(tert-Butyldimethylsilyl)oxy]benzaldehyde, is considered hazardous and can cause serious eye damage .

Future Directions

The future directions for “4-(Bromomethyl)-1,2-bis[(tert-butyldimethylsilyl)oxy]benzene” could involve its use in the synthesis of biologically active natural products. For instance, a related compound, tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate, has been synthesized as a potential precursor to natural products like Indiacen A and Indiacen B .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Bromomethyl)-1,2-bis[(tert-butyldimethylsilyl)oxy]benzene typically involves the protection of hydroxyl groups on a benzene ring using tert-butyldimethylsilyl chloride, followed by bromination of the methyl group. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Amines, thiols, or other substituted derivatives.

    Oxidation Products: Aldehydes, carboxylic acids.

    Reduction Products: Methyl derivatives.

Properties

IUPAC Name

[4-(bromomethyl)-2-[tert-butyl(dimethyl)silyl]oxyphenoxy]-tert-butyl-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H35BrO2Si2/c1-18(2,3)23(7,8)21-16-12-11-15(14-20)13-17(16)22-24(9,10)19(4,5)6/h11-13H,14H2,1-10H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTUYOXSZCAQROV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=C(C=C(C=C1)CBr)O[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H35BrO2Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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